![molecular formula C12H10N6 B043430 2-アジド-3,4-ジメチルイミダゾ[4,5-f]キノリン CAS No. 125372-29-4](/img/structure/B43430.png)
2-アジド-3,4-ジメチルイミダゾ[4,5-f]キノリン
概要
説明
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline is an organic compound with the molecular formula C12H10N6 It is a derivative of imidazoquinoline, characterized by the presence of azido and dimethyl groups
科学的研究の応用
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel anticancer and antimicrobial agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline is a novel analogue of MeIQ , which is a food mutagen and carcinogen
Mode of Action
It is known that meiq, a related compound, can bind to dna and induce dna damage . It can also cause gene mutation in rodent cells in vitro and in insects .
Biochemical Pathways
Meiq, a related compound, has been shown to induce mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled dna synthesis in various human cells in culture .
Pharmacokinetics
It is known that meiq can be metabolized by human liver microsomes to a species that damages bacterial dna .
Result of Action
Meiq, a related compound, has been shown to induce dna damage and gene mutation in rodent cells in vitro and in insects .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline has been observed to induce DNA damage and gene mutation in rodent cells in vitro .
Molecular Mechanism
The molecular mechanism of action of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline is complex and involves several different processes. It is known to bind to DNA and induce DNA damage and gene mutation . It can also interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can induce DNA damage and gene mutation in rodent cells in vitro
Dosage Effects in Animal Models
It is known that this compound can induce DNA damage and gene mutation in rodent cells in vitro
Metabolic Pathways
It is known that this compound can be metabolized by human liver microsomes to a species that damages bacterial DNA .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylimidazo[4,5-f]quinoline.
Industrial Production Methods
While specific industrial production methods for 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Various substituted imidazoquinoline derivatives.
Reduction: 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline.
Cycloaddition: Triazole derivatives.
類似化合物との比較
Similar Compounds
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline: A closely related compound with an amino group instead of an azido group. It is known for its mutagenic properties.
2-Azido-3-methylimidazo[4,5-f]quinoline: Similar structure with one less methyl group, also studied for its mutagenic and carcinogenic potential.
Uniqueness
2-Azido-3,4-dimethylimidazo[4,5-f]quinoline is unique due to the presence of both azido and dimethyl groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
2-azido-3,4-dimethylimidazo[4,5-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGDZSFLARRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925113 | |
| Record name | 2-Azido-3,4-dimethyl-3H-imidazo[4,5-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125372-29-4 | |
| Record name | 2-Azido-3,4-dimethylimidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125372294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azido-3,4-dimethyl-3H-imidazo[4,5-f]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)
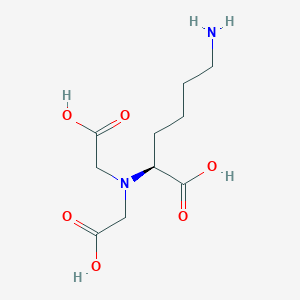
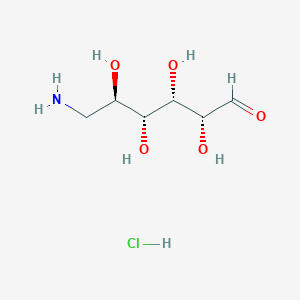


![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)
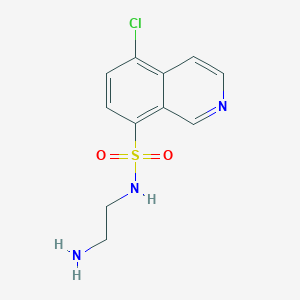
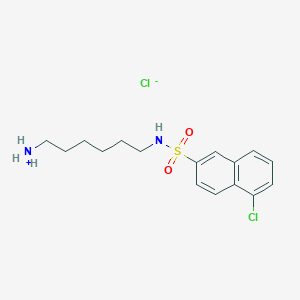
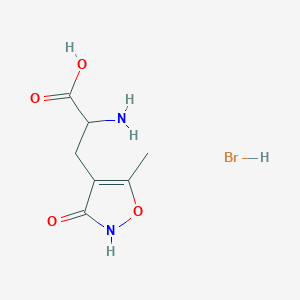
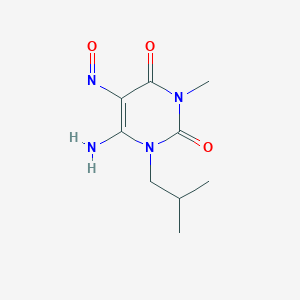
![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)
